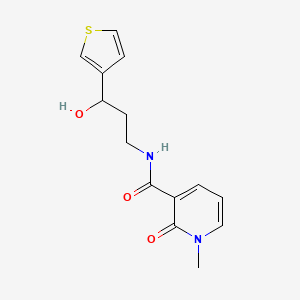

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034548-83-7

Cat. No.: VC4237625

Molecular Formula: C14H16N2O3S

Molecular Weight: 292.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034548-83-7 |

|---|---|

| Molecular Formula | C14H16N2O3S |

| Molecular Weight | 292.35 |

| IUPAC Name | N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H16N2O3S/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18) |

| Standard InChI Key | WCAAYPWQHCEVCC-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C(=O)NCCC(C2=CSC=C2)O |

Introduction

Structural Features

The compound contains:

-

A pyridine ring substituted with a carboxamide group.

-

A thiophene ring attached to a hydroxypropyl side chain.

-

A methyl group on the nitrogen atom of the pyridine ring.

-

An oxo group at the 2-position of the pyridine ring.

General Synthetic Strategy

The synthesis typically involves:

-

Formation of the pyridine core: Starting from precursors like dihydropyridines or pyridone derivatives.

-

Introduction of the hydroxypropyl-thiophene moiety: This step involves nucleophilic substitution or Michael addition reactions to attach the thiophene-containing side chain.

-

Amidation reaction: Coupling of the carboxylic acid derivative with an amine to form the carboxamide group.

Reaction Conditions

The synthesis may require:

-

Solvents like ethanol or dichloromethane.

-

Catalysts such as Lewis acids (e.g., ytterbium triflate) or bases (e.g., potassium carbonate).

-

Techniques like microwave-assisted heating to enhance reaction efficiency.

Characterization Methods

The compound is characterized using:

-

NMR Spectroscopy: For structural confirmation (e.g., and NMR).

-

Mass Spectrometry (MS): To verify molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups like hydroxyl and amide.

Biological Activity

Compounds with similar structures are known for their pharmacological properties:

-

Anti-inflammatory Activity: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .

-

Anticancer Potential: Related compounds have shown antiproliferative effects against cancer cell lines, such as HCT-116 and MCF-7 .

Mechanism of Action

The thiophene ring and hydroxyl group are believed to enhance binding affinity to biological targets through hydrogen bonding and π-stacking interactions.

Research Outlook

This compound's structural features make it a promising candidate for further exploration in medicinal chemistry:

-

Optimization: Modifying substituents on the pyridine or thiophene rings could improve potency and selectivity.

-

In Vitro Studies: Testing against specific biological targets to validate computational predictions.

-

Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

Further studies could establish its utility as a lead compound for drug development in inflammatory and oncological diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume